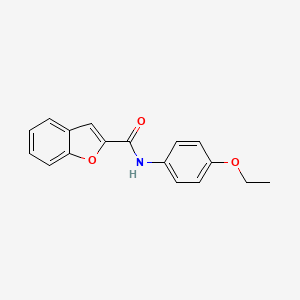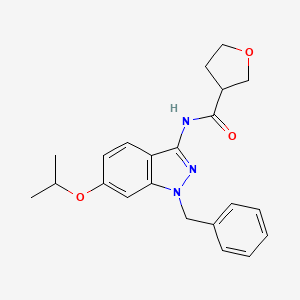![molecular formula C18H17N3O2S B5561138 N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide” is a chemical compound. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a thiazine ring, which is a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms . The presence of these heterocyclic rings suggests that this compound might have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzimidazole ring fused with a thiazine ring, and it has a methoxy group (-OCH3) and an amide group (-CONH2) attached .Chemical Reactions Analysis
The chemical reactions of this compound could be influenced by the presence of the benzimidazole and thiazine rings, as well as the methoxy and amide groups. For instance, the presence of an aryl substituent at the 2 position of [1,3-thiazino [3,2-a]benzimidazol-4-ones has a substantial effect on the direction of the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group might increase its solubility in organic solvents, while the amide group might allow it to form hydrogen bonds .科学的研究の応用
Drug Metabolism and Toxicity
Research has identified toxic metabolites formed from thiabendazole, a compound closely related to "N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide", emphasizing the importance of understanding the metabolic pathways and potential toxicities of such compounds. Studies on mice have shown that thiabendazole undergoes metabolic transformations producing thioamides and alpha-dicarbonyl fragments, highlighting the critical nature of assessing metabolic by-products for safety evaluation (Mizutani, Yoshida, & Kawazoe, 1994).
Anticonvulsant Activity
A series of compounds, including 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, have been synthesized for their potential anticonvulsant activity. These studies provide insights into the chemical modifications that can enhance the therapeutic potential of benzothiazine derivatives (Zhang et al., 2010).
Antimicrobial and Antifungal Activity
Novel benzothiazole pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have identified compounds with significant in vitro activity against various bacterial and fungal strains, offering a basis for the development of new antimicrobial agents (Maddila et al., 2016).
Anticancer Properties
Thiabendazole-derived 1,2,3-triazole compounds have shown promising anticancer properties, including the induction of apoptosis in cancer cell lines. These findings suggest the potential of benzimidazole derivatives in cancer therapy, particularly through the mechanism of apoptotic cell death (El Bourakadi et al., 2020).
Enzyme Inhibition
Research on benzimidazole compounds, including their derivatives, has also explored their role as enzyme inhibitors. For example, compounds have been identified that act as inhibitors of the gastric (H+/K+)-ATPase, providing insights into their potential therapeutic applications in conditions like gastric acid-related diseases (Homma et al., 1997).
特性
IUPAC Name |
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-5-3-2-4-13(16)18(22)19-12-6-7-15-14(10-12)20-17-11-24-9-8-21(15)17/h2-7,10H,8-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJQNTMCJCOLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N4CCSCC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)
![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)
![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)
![(3S)-1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5561118.png)

![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)
![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)
